molecular formula C6H12ClNO B1521496 3-Cyclopropylazetidin-3-ol hydrochloride CAS No. 848192-93-8

3-Cyclopropylazetidin-3-ol hydrochloride

Cat. No. B1521496
CAS RN: 848192-93-8
M. Wt: 149.62 g/mol
InChI Key: IOZOIHAUPARJOF-UHFFFAOYSA-N
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Description

3-Cyclopropylazetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 848192-93-8 . It has a molecular weight of 149.62 . The IUPAC name for this compound is 3-cyclopropyl-3-azetidinol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO.ClH/c8-6(3-7-4-6)5-1-2-5;/h5,7-8H,1-4H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Peptide-Based Carriers for Nucleic Acid Analogues

Research has highlighted the potential of short amphipathic peptides, such as Pep-3, in facilitating the delivery of nucleic acid analogues, including peptide-nucleic acid (PNA) complexes, into various cell lines without associated cytotoxicity. These peptides form stable nano-sized complexes with PNAs and enhance their cellular uptake, which can be crucial for therapeutic applications involving DNA mimics. The efficiency of such delivery systems has been demonstrated in vivo, showing promise for therapeutic use in blocking tumor growth through antisense strategies (Morris et al., 2007).

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

The compound 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) has been identified as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in growth factor signal transduction. This inhibition sheds light on the function and regulatory mechanisms of PI3K, offering insights into the development of targeted therapies for proliferative diseases and enhancing our understanding of cellular proliferation and growth factor responses (Vlahos et al., 1994).

Cyclophilins and Peptidyl-Prolyl Isomerase Activity

Studies on cyclophilins, specifically the multigene family of peptidyl-prolyl isomerases, have revealed their significant roles in cellular processes. These proteins, by aiding in protein folding and signal transduction, contribute to the understanding of cellular mechanisms under normal and stress conditions. The detailed analysis of human isoforms of cyclophilins offers a foundation for exploring therapeutic potentials in addressing diseases related to protein misfolding and cellular stress responses (Bergsma et al., 1991).

Biocatalytic Synthesis of Pharmaceutical Intermediates

The use of engineered enzymes for the biocatalytic synthesis of pharmaceutical intermediates presents a green and efficient alternative to traditional chemical synthesis. For instance, the engineered truncated globin of Bacillus subtilis has been utilized for the synthesis of a cyclopropane precursor to ticagrelor, a notable antithrombotic agent. This approach not only demonstrates the potential for high selectivity and yield in pharmaceutical synthesis but also underscores the broader applicability of biocatalysis in drug development (Hernandez et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-cyclopropylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6(3-7-4-6)5-1-2-5;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZOIHAUPARJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673748
Record name 3-Cyclopropylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848192-93-8
Record name 3-Azetidinol, 3-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848192-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylazetidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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